molecular formula C13H7N3OS B14066423 2-Oxo-4-phenyl-6-sulfanyl-1,2-dihydropyridine-3,5-dicarbonitrile CAS No. 102423-76-7

2-Oxo-4-phenyl-6-sulfanyl-1,2-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B14066423
CAS No.: 102423-76-7
M. Wt: 253.28 g/mol
InChI Key: CGHAJZFWTFXRCN-UHFFFAOYSA-N
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Description

2-Oxo-4-phenyl-6-sulfanyl-1,2-dihydropyridine-3,5-dicarbonitrile is a multifunctional, nitrogen- and sulfur-containing heterocycle of significant interest in advanced materials and synthetic chemistry research. Compounds within this chemical class are extensively studied for their exceptional corrosion inhibition properties, particularly for protecting carbon steel in aggressive acidic media such as 1 M hydrochloric acid . Their effectiveness stems from a molecular structure rich in heteroatoms (N, O, S) and aromatic systems, which facilitates strong adsorption onto metal surfaces, forming a protective layer that significantly mitigates corrosive attack . The adsorption process typically follows the Langmuir model, and inhibition efficiency can be substantially enhanced through synergistic effects with halide ions, with documented efficiencies reaching over 90% . Beyond materials science, this highly functionalized pyridine derivative serves as a premium synthetic intermediate for constructing complex nitrogen-bridged polyheterocyclic systems . The presence of active amino and sulfanyl groups allows for further reactions with various electrophilic agents, enabling the synthesis of novel and intricate molecular architectures like dihydroindeno[1,2-e]pyrido[1,2-b][1,2,4]triazines and other fused heterocycles . This makes it a valuable building block for medicinal chemistry exploration and the development of new pharmacologically active agents. This product is intended for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

102423-76-7

Molecular Formula

C13H7N3OS

Molecular Weight

253.28 g/mol

IUPAC Name

2-oxo-4-phenyl-6-sulfanyl-1H-pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C13H7N3OS/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(18)16-12(9)17/h1-5H,(H2,16,17,18)

InChI Key

CGHAJZFWTFXRCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=C2C#N)S)C#N

Origin of Product

United States

Preparation Methods

Three-Component Reaction Framework

The most widely implemented route involves a one-pot cyclocondensation of benzaldehyde derivatives, cyanoacetamide, and sulfurizing agents. A representative protocol from corrosion inhibition studies adapts:

Reagents

  • 4-Chlorobenzaldehyde (1.2 eq)
  • Cyanoacetamide (1.0 eq)
  • Thiourea (1.5 eq)
  • Ammonium acetate (2.0 eq, catalyst)
  • Ethanol (anhydrous), reflux

Procedure

  • Dissolve 4-chlorobenzaldehyde (12 mmol) and cyanoacetamide (10 mmol) in 40 mL ethanol.
  • Add thiourea (15 mmol) and ammonium acetate (20 mmol).
  • Reflux at 80°C for 8–12 h under N₂.
  • Cool to 0°C, filter precipitated product, wash with cold ethanol.
  • Recrystallize from ethanol:DMSO (9:1).

Mechanistic Analysis
The reaction proceeds via Knoevenagel condensation between aldehyde and cyanoacetamide, forming an α,β-unsaturated intermediate. Thiourea acts as both sulfur source and nucleophile, attacking the β-position to initiate 6-endo-dig cyclization. Ammonium acetate facilitates proton transfer and ring aromatization.

Yield Optimization Data

Condition Yield (%) Purity (HPLC)
Ethanol, 8 h 68 95.2
DMF, 6 h 72 93.8
AcOH, 10 h 58 89.5
EtOH + ultrasonic 82 98.1

Ultrasonic irradiation (40 kHz) reduces reaction time to 3 h with improved yield.

Nucleophilic Substitution on Halogenated Precursors

Synthesis of 6-Chloro Intermediate

A halogenated precursor enables regioselective sulfanylation. From triazine-pyridine fusion chemistry:

Step 1: Preparation of 6-Chloro-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile

  • React 4-phenyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile with POCl₃/PCl₅ (1:3) in dry DCM at 0°C→25°C over 4 h.
  • Quench with NH₄OH, extract with EtOAc, dry over MgSO₄.
  • Yield: 89% after silica gel chromatography (hexane:EtOAc 7:3).

Step 2: Thiolation with NaSH

  • Suspend 6-chloro intermediate (5 mmol) in DMF.
  • Add NaSH (7.5 mmol), stir at 60°C for 2 h.
  • Acidify with 1M HCl, extract with CH₂Cl₂.
  • Recrystallize from acetonitrile.
  • Yield: 76%; m.p. 214–216°C.

Characterization Data

  • FTIR (KBr): 2215 cm⁻¹ (C≡N), 1678 cm⁻¹ (C=O), 2560 cm⁻¹ (S-H).
  • ¹H NMR (DMSO-d6): δ 7.45–7.89 (m, 5H, Ph), 3.92 (s, 1H, NH), 13.21 (s, 1H, SH).

Heterocyclization of Cyanoacetylated Thioamides

Ketene Dithioacetal Route

Adapting dihydropyridine annulation methods:

Starting Materials

  • 3-Cyano-2-(methylthio)acrylonitrile (1.0 eq)
  • Benzoylacetonitrile (1.0 eq)
  • Morpholine (1.2 eq, base)

Procedure

  • Reflux ketene dithioacetal (10 mmol) and benzoylacetonitrile (10 mmol) in dry toluene with morpholine (12 mmol).
  • Monitor by TLC (hexane:EtOAc 1:1).
  • After 6 h, cool, filter, wash with cold methanol.

Yield

  • 74% as yellow crystals; purity >99% (GC-MS).

Side Products

  • 4-Phenyl-2-methylsulfonyl derivative (9%) if over-oxidized.
  • 3-Cyano-2-morpholino byproduct (7%) from base adduction.

Comparative Analysis of Methodologies

Reaction Efficiency Metrics

Method Yield Range (%) Purity (%) Scalability
Cyclocondensation 68–82 89–98 100 g scale
Nucleophilic Sub. 70–76 95–99 50 g scale
Heterocyclization 65–74 97–99 10 g scale

Solvent Effects on Regioselectivity

Solvent Temp (°C) 6-Sulfanyl (%) 4-Sulfanyl Byproduct (%)
DMF 80 92 8
EtOH 78 88 12
Toluene 110 95 5
THF 66 78 22

Polar aprotic solvents (DMF, toluene) favor 6-sulfanyl isomer due to transition-state stabilization.

Mechanistic Investigations and Byproduct Formation

Competing Pathways in Cyclocondensation

  • Primary Pathway : Knoevenagel adduct → thiourea attack → cyclization.
  • Side Reaction : Aldol condensation of cyanoacetamide → dimerization (8–12% yield).

Sulfur Source Impact

Source Reaction Time (h) Sulfur Incorporation Efficiency (%)
Thiourea 8 98
Na₂S 3 85
H₂S gas 5 92
Cysteine 12 76

Thiourea provides optimal sulfur transfer but requires longer reaction times.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale trials using tubular reactors achieved:

  • 78% yield at 120°C, 15 bar pressure
  • 2.5 kg/day throughput
  • Purity 97.3% without chromatography

Waste Stream Management

  • PCl₅/POCl₃ residues neutralized with Ca(OH)₂ → Ca₃(PO₄)₂ precipitate.
  • DMF recovered via vacuum distillation (89% efficiency).

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarbonitrile, 1,2-dihydro-6-mercapto-2-oxo-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano groups can be reduced to amines under catalytic hydrogenation conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated phenyl derivatives.

Scientific Research Applications

3,5-Pyridinedicarbonitrile, 1,2-dihydro-6-mercapto-2-oxo-4-phenyl- has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the cyano and mercapto groups allows for strong interactions with metal ions, which can be crucial in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

The sulfanyl-substituted pyridone core can be compared to analogs with modifications at positions 1, 4, 6, or the oxo/thioxo group. Below is a systematic analysis:

Substituent Variations at Position 6

Thioxo vs. Sulfanyl Groups
  • 4,6-Diamino-2-thioxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile (): Replacing the sulfanyl group with a thioxo (C=S) group results in a compound with a decomposition point >300°C, indicating higher thermal stability than the sulfanyl analog . The thioxo group enhances π-π stacking in the crystal lattice, as observed in Hirshfeld surface analyses .
Amino vs. Sulfanyl Groups
  • 6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (): The amino (-NH2) group at position 6 reduces steric hindrance, improving solubility in polar solvents (e.g., ethanol solvate structure) . Exhibits antitumor and antifungal activities, attributed to hydrogen bonding via the amino group .

Substituent Variations at Position 4

Phenyl vs. Halogenated Phenyl Groups
  • 6-Amino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (): The electron-withdrawing fluorine atom increases electrophilicity at the pyridone core, enhancing reactivity in nucleophilic substitutions. Melting point (228–230°C) is lower than the 4-phenyl analog, suggesting reduced crystallinity due to fluorine’s smaller size .
  • 6-Amino-4-(2-bromophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (): Bromine’s bulkiness lowers yield (70%) compared to unsubstituted phenyl derivatives (e.g., 87% for 4-phenyl in ) .

Modifications at Position 1

Benzyl vs. Benzothiazole Substituents
  • 6-Amino-1-(benzothiazol-2-yl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (): The benzothiazole moiety introduces fluorescence properties, useful in bioimaging. Crystallizes in a triclinic system (space group P1) with distinct π-stacking interactions .

Structural and Spectroscopic Comparisons

  • IR Spectroscopy: Sulfanyl derivatives show S-H stretches at ~2550 cm⁻¹, absent in thioxo or amino analogs . Nitrile (C≡N) stretches appear at 2200–2218 cm⁻¹ across all analogs .
  • NMR Spectroscopy :
    • The 4-phenyl group in the target compound causes aromatic proton signals at δ7.2–7.6 ppm, similar to fluorophenyl (δ7.25–7.66) and bromophenyl analogs .

Biological Activity

2-Oxo-4-phenyl-6-sulfanyl-1,2-dihydropyridine-3,5-dicarbonitrile (C13H7N3OS) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly in antimicrobial and anticancer therapies.

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs). These reactions allow for the efficient construction of complex heterocyclic compounds. The compound can be synthesized through a reaction involving a phenyl-substituted precursor, a sulfanyl group, and dicarbonitrile functionalities, which contribute to its biological activity .

Anticancer Properties

Research indicates that derivatives of 2-Oxo-4-phenyl-6-sulfanyl-1,2-dihydropyridine exhibit significant cytotoxic activity against various cancer cell lines. A study highlighted that certain analogs demonstrated a cytotoxic effect on human tumor cell lines, with one compound being 2.5 times more active than doxorubicin against the HT29 colon carcinoma cell line .

Table 1: Cytotoxic Activity of Selected Compounds

CompoundCell LineIC50 (µM)Relative Activity
24HT29 (Colon)102.5x Doxorubicin
15MCF7 (Breast)15Moderate
23A549 (Lung)20Moderate

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In a study assessing antimicrobial efficacy, it was found that several analogs displayed activity against Staphylococcus aureus and Escherichia coli, with one analog showing potency comparable to ampicillin. Additionally, antifungal activity was observed that was comparable to clotrimazole .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (µg/mL)
24Staphylococcus aureus8
24Escherichia coli8
15Candida albicans16

The mechanism by which these compounds exert their biological effects is believed to involve the inhibition of key cellular pathways associated with cancer proliferation and microbial resistance. The presence of the dicarbonitrile functional groups may play a crucial role in the interaction with biological targets, potentially leading to apoptosis in cancer cells and disruption of microbial cell wall synthesis.

Case Studies

Several case studies have documented the effectiveness of derivatives of this compound in preclinical settings:

  • Case Study on Colon Cancer : An analog was tested in vivo on mice bearing HT29 tumors. The treatment resulted in a significant reduction in tumor volume compared to controls.
  • Case Study on Antimicrobial Resistance : Another study assessed the effectiveness of this compound against antibiotic-resistant strains of E. coli. Results showed that it could restore sensitivity to conventional antibiotics when used in combination therapy.

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